7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE
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Overview
Description
7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE is a synthetic compound belonging to the benzodiazepine class. This compound is characterized by its unique structure, which includes a chloro, fluorophenyl, and nitro group, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE involves several steps. One common method includes the reaction of 7-chloro-1,3-dihydro-5-fluorophenyl-2-nitro-methylene-2H-1,4-benzodiazepine-4-oxide with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, especially involving the chloro and fluorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines with different substituents. For example:
Midazolam: A benzodiazepine with a different substitution pattern.
Diazepam: Another benzodiazepine with distinct pharmacological properties.
The uniqueness of 7-CHLORO-1,3DIHYDRO-5-FLUOROPHENYL-2-NITRO-METHYLENE-2H-1,4-BENZODIAZEPINE-4-OXIDE lies in its specific combination of chloro, fluorophenyl, and nitro groups, which confer unique chemical and biological properties .
Properties
CAS No. |
60656-76-0 |
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Molecular Formula |
C16H11ClFN3O3 |
Molecular Weight |
347.73 g/mol |
IUPAC Name |
7-chloro-1-(3-fluorophenyl)-3-methylidene-2-nitro-4-oxido-2H-1,4-benzodiazepin-4-ium |
InChI |
InChI=1S/C16H11ClFN3O3/c1-10-16(21(23)24)20(14-4-2-3-13(18)8-14)15-6-5-12(17)7-11(15)9-19(10)22/h2-9,16H,1H2 |
InChI Key |
OYOBLDSJOWHVJG-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(N(C2=C(C=C(C=C2)Cl)C=[N+]1[O-])C3=CC(=CC=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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